Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The benzoic acid derivative, "Benzoic acid, 2-hydroxy-4-((4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy)-3,5,6-trimethyl-, 4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester," has been studied in the context of synthesis and crystal structure analysis. Zhao et al. (2010) synthesized a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, and analyzed its structure using single-crystal X-ray diffraction (Zhao et al., 2010).
Biological Activity and Applications
Antibacterial Activity : Novel ester and hybrid derivatives of vanillic acid (a related compound) have been synthesized and tested for antibacterial activity. This research, conducted by Satpute et al. (2019), suggests the potential of such compounds in developing new chemotherapeutic agents (Satpute et al., 2019).
Antioxidant Properties : Research on phenyl ether derivatives isolated from marine-derived fungi, as conducted by Xu et al. (2017), indicates the presence of compounds with significant antioxidant activities. Although not directly related, this study highlights the potential of benzoic acid derivatives in similar applications (Xu et al., 2017).
Prenylated Benzoic Acid Derivatives : Flores et al. (2009) isolated prenylated hydroxybenzoic acids from Piper species, demonstrating their antiparasitic activity against various strains such as Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. This study suggests the role of benzoic acid derivatives in antiparasitic treatments (Flores et al., 2009).
Synthetic Applications
- Synthesis of Complex Molecules : Kozlov et al. (2006) investigated the use of vanillin esters of substituted benzoic acids in the synthesis of complex molecules such as benzo[a]acridine and benzo[b][4,7]phenanthroline derivatives, indicating the role of benzoic acid derivatives in synthetic chemistry (Kozlov et al., 2006).
Properties
IUPAC Name |
4-[2-hydroxy-4-(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O10/c1-12-15(4)24(33)18(7)28(39-10)23(12)32(38)41-26-16(5)13(2)21(25(34)19(26)8)31(37)42-27-17(6)14(3)22(30(35)36)29(40-11)20(27)9/h33-34H,1-11H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGSZFVMHDIFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)O)C)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935995 | |
Record name | 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-23-5 | |
Record name | PS 990 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-Hydroxy-4-[(4-hydroxy-2-methoxy-3,5,6-trimethylbenzoyl)oxy]-3,5,6-trimethylbenzoyl}oxy)-2-methoxy-3,5,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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